trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound belonging to the class of piperidines. Piperidines are a group of organic compounds found in many natural products and pharmaceuticals. This specific molecule contains a hydroxyl group (OH), an amino group (NH2), and a Boc protecting group (Boc stands for tert-butyloxycarbonyl).
Scientific research on trans-4-Amino-1-boc-3-hydroxypiperidine is ongoing, and its potential applications are being explored. Here are some areas of investigation:
As a building block for the synthesis of more complex molecules, including potential drug candidates. Source: Sigma-Aldrich product page, trans-4-(boc-amino)-3-hydroxypiperidine:
Due to the presence of the functional groups, this molecule may have potential for interacting with biological systems. However, more research is needed.
Trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol. It is classified as a piperidine derivative, specifically a tert-butyl carbamate of 4-amino-3-hydroxypiperidine. The compound is notable for its chirality, existing in specific stereoisomeric forms, which can influence its biological activity and reactivity in
These reactions are essential for synthesizing more complex molecules in pharmaceutical chemistry.
Research indicates that trans-4-amino-1-boc-3-hydroxypiperidine exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Specific activities may include:
Trans-4-Amino-1-boc-3-hydroxypiperidine can be synthesized through several methods:
Each method has its advantages and may be chosen based on the desired yield and purity.
Trans-4-Amino-1-boc-3-hydroxypiperidine has several applications:
Interaction studies of trans-4-amino-1-boc-3-hydroxypiperidine focus on its binding affinities with various receptors and enzymes. Preliminary studies indicate potential interactions with:
Further studies are needed to characterize these interactions quantitatively and qualitatively.
Trans-4-Amino-1-boc-3-hydroxypiperidine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-3-hydroxypiperidine | Lacks tert-butyl protection | More polar, potentially higher solubility |
(3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine | Different stereochemistry | May exhibit different biological activity |
N-Boc-piperidine | No hydroxyl group | Used primarily as a building block in synthesis |
Trans-4-Amino-1-boc-3-hydroxypiperidine's unique combination of functional groups and stereochemistry contributes to its distinct reactivity and biological profile compared to these similar compounds .